

N6-Benzoyladenosine: A Comprehensive Technical Guide on its Structure and Spectroscopic Profile

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Compound of Interest

Compound Name: N6-Benzoyladenosine

Cat. No.: B150713

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzoyladenosine, a derivative of the endogenous nucleoside adenosine, is a molecule of significant interest in medicinal chemistry and drug development. The addition of a benzoyl group to the N6 position of the adenine base modifies its chemical properties, influencing its stability, solubility, and interaction with biological targets. This technical guide provides an in-depth overview of the chemical structure and spectroscopic data of **N6-Benzoyladenosine**, offering a critical resource for researchers engaged in its study and application.

Chemical Structure and Properties

N6-Benzoyladenosine is characterized by a benzoyl group attached to the exocyclic amino group of the adenine nucleobase, which is in turn linked to a ribose sugar moiety. This modification is crucial for its use as a protected nucleoside in the synthesis of oligonucleotides and as a modulator of adenosine receptors.

Property	Value	Reference
IUPAC Name	N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide	--INVALID-LINK--
CAS Number	4546-55-8	--INVALID-LINK--
Molecular Formula	C17H17N5O5	--INVALID-LINK--
Molecular Weight	371.35 g/mol	--INVALID-LINK--
Appearance	White to off-white powder	--INVALID-LINK--
Melting Point	141-145 °C	--INVALID-LINK--
SMILES	<chem>C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2N=CN3C4C(C(C(=O)O)O)O</chem>	--INVALID-LINK--
InChI Key	NZDWTKFDAUOODA-CNEMSGBDSA-N	--INVALID-LINK--

Spectroscopic Data

The structural elucidation and characterization of **N6-Benzoyladenosine** are heavily reliant on various spectroscopic techniques. Below is a summary of the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of **N6-Benzoyladenosine** in solution. While a complete, assigned dataset for the unmodified molecule is not readily available in a single public source, data for closely related, protected analogs provide valuable insights. The following tables are compiled based on data from such analogs.

¹H NMR (Proton NMR) Data (DMSO-d₆, 400 MHz)

Note: The following data is for a related N6-Benzyladenosine compound and serves as an illustrative example. Precise chemical shifts for **N6-Benzoyladenosine** may vary.

Chemical Shift (ppm)	Multiplicity	Assignment
8.47	s	H-2
8.40	s	H-8
8.23	t	NH-6
7.35	m	Benzyl-H
7.30	m	Benzyl-H
7.21	m	Benzyl-H
5.92	d	H-1'
5.48	d	2'-OH
5.43	d	3'-OH
5.22	t	5'-OH
4.73	br s	Benzyl-CH ₂
4.65	m	H-2'
4.18	m	H-3'
4.00	m	H-4'
3.70	m	H-5'a
3.58	m	H-5'b

Reference: --INVALID-LINK--

¹³C NMR (Carbon-13 NMR) Data (DMSO-d₆)

Note: The following data is for a related N6-Benzyladenosine compound and serves as an illustrative example. Precise chemical shifts for **N6-Benzoyladenosine** may vary.

Chemical Shift (ppm)	Assignment
155.4	C-6
153.1	C-2
149.6	C-4
140.7	C-8
140.6	Benzyl C (quat.)
128.9	Benzyl CH
127.9	Benzyl CH
127.4	Benzyl CH
120.4	C-5
88.8	C-1'
86.7	C-4'
74.3	C-2'
71.4	C-3'
62.4	C-5'
44.1	Benzyl CH ₂

Reference: --INVALID-LINK--

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorptions for **N6-Benzoyladenosine** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretching (ribose hydroxyls)
3300-3100	Medium	N-H stretching (amide)
3100-3000	Medium	C-H stretching (aromatic)
2950-2850	Medium	C-H stretching (aliphatic, ribose)
1680-1650	Strong	C=O stretching (amide I)
1600-1450	Medium-Strong	C=C stretching (aromatic and purine rings)
1550-1510	Medium	N-H bending (amide II)
1250-1000	Strong	C-O stretching (ribose)

Reference: General IR absorption tables.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **N6-Benzoyladenosine**, electrospray ionization (ESI) is a common technique.

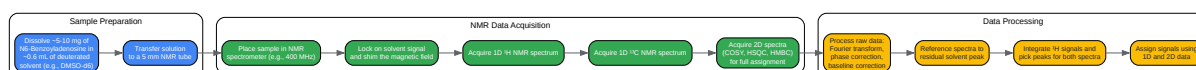
m/z	Ion
372.13	[M+H] ⁺
240.09	[Adenine-Benzoyl+H] ⁺ (loss of ribose)
136.06	[Adenine+H] ⁺ (loss of benzoyl and ribose)
105.03	[Benzoyl] ⁺

Reference: Predicted fragmentation based on common nucleoside fragmentation patterns.[3][4]

Experimental Protocols

General NMR Spectroscopy Protocol for Nucleosides

The following provides a general workflow for the NMR analysis of a protected nucleoside like **N6-Benzoyladenosine**.

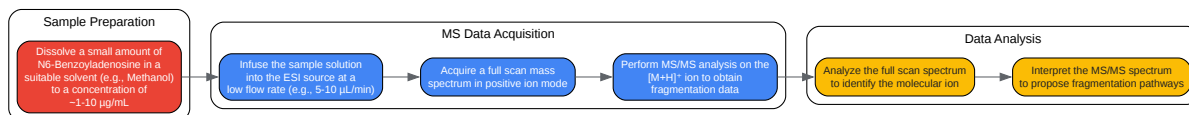


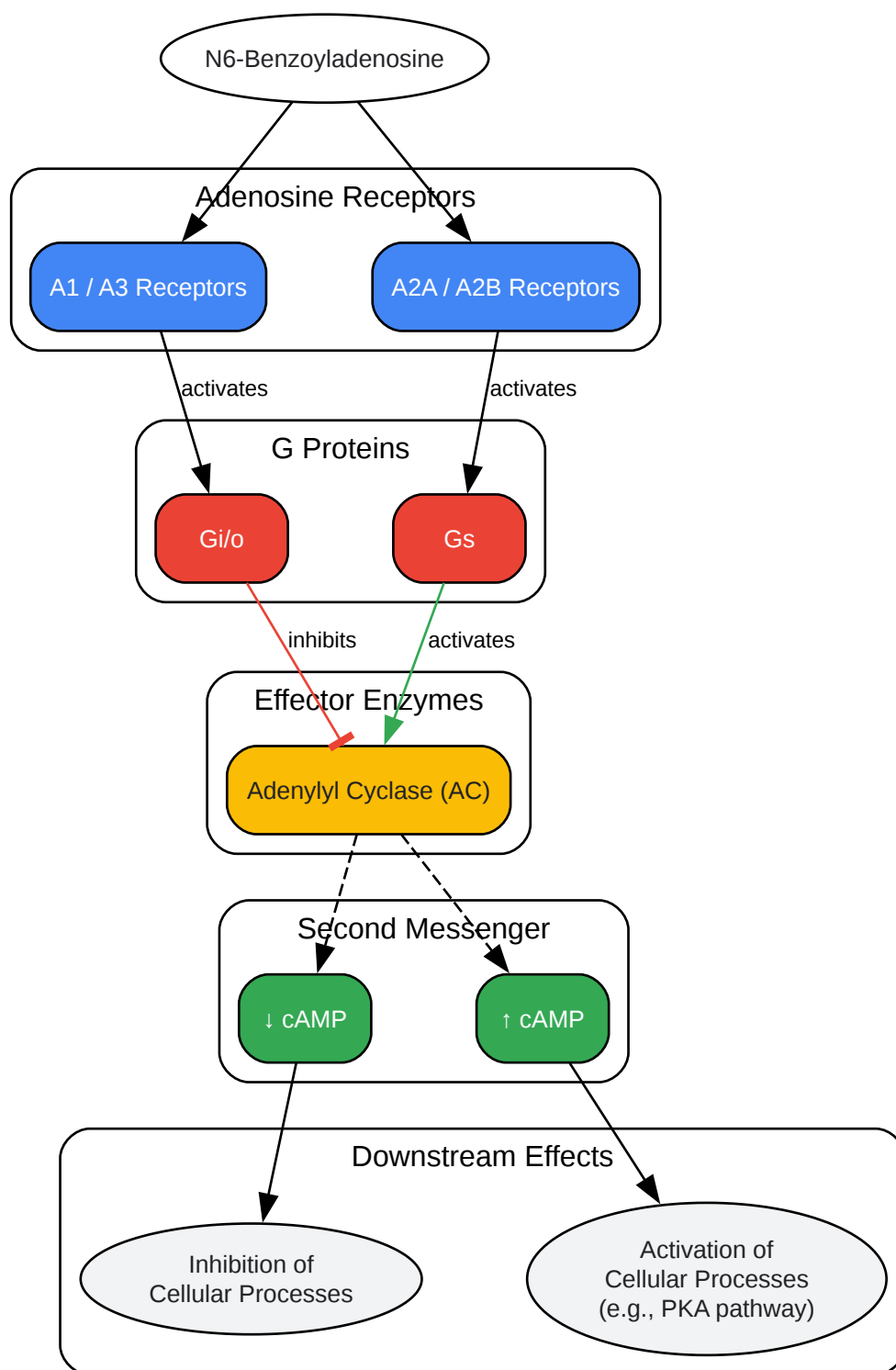
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Caption: General workflow for NMR analysis of **N6-Benzoyladenosine**.

General Mass Spectrometry Protocol (ESI-MS)

The following outlines a typical procedure for obtaining an ESI-mass spectrum.





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References

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